molecular formula C4H8N4O B595843 N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine CAS No. 1210505-82-0

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

Cat. No. B595843
CAS RN: 1210505-82-0
M. Wt: 128.135
InChI Key: GHXVJELKKWYDQZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a compound with the CAS Number: 1210505-82-0 and a molecular weight of 128.13 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, involves the formation of a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is represented by the linear formula C4H8N4O . The molecule consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine” is a solid at room temperature . The predicted boiling point is 210.3±23.0 °C, and the predicted density is 1.312±0.06 g/cm3 . The predicted pKa value is 2.72±0.39 .

Scientific Research Applications

Anti-Infective Agents

1,2,4-oxadiazoles, a class of compounds to which N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown promise in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

Antioxidant Activity

Compounds similar to N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine have been tested for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Anti-COX Activity

COX, or cyclooxygenase, is an enzyme that plays a key role in the inflammatory response. Some 1,3,4-oxadiazole derivatives have been tested for their anti-COX activity , suggesting potential use in the treatment of inflammatory conditions.

Anticancer Activity

Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity . This suggests that N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine could potentially be explored for similar applications.

Second-Order Nonlinear Optical (NLO) Properties

1,3,4-oxadiazole derivatives have been investigated for their second-order NLO properties . These properties are important in the field of optoelectronics, including applications in optical switching and modulation devices.

Drug Discovery

The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . They constitute important heterocyclic scaffolds in many marketed drugs .

Future Directions

Oxadiazoles, including “N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine”, have shown potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further and developing new synthetic strategies for oxadiazoles.

properties

IUPAC Name

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVJELKKWYDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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